molecular formula C17H29N3O4 B7048722 tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate

tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate

Cat. No.: B7048722
M. Wt: 339.4 g/mol
InChI Key: IUKZBHWFQNVYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate: is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the tert-butyl carbamate group. One common approach is to start with the synthesis of the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The oxane moiety can be introduced via an etherification reaction. Finally, the tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical studies .

Medicine

Its unique structural features may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents .

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers can lead to materials with enhanced stability and performance .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. The oxane moiety can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate lies in its combination of the oxadiazole ring and the oxane moiety. This combination provides a unique set of chemical and physical properties that can be exploited in various applications. The presence of the tert-butyl carbamate group also adds to its stability and reactivity .

Properties

IUPAC Name

tert-butyl N-[2-[5-(oxan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4/c1-12(2)20(16(21)23-17(3,4)5)10-9-14-18-15(24-19-14)13-8-6-7-11-22-13/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKZBHWFQNVYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=NOC(=N1)C2CCCCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.